6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysyl-5-fluorotryptophyl-lysine is a bioactive chemical compound known for its unique structure and properties. It is a synthetic derivative of lysine and tryptophan, incorporating a fluorine atom into the tryptophan moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lysyl-5-fluorotryptophyl-lysine is typically synthesized through a series of peptide coupling reactions. The process involves the protection of amino groups, coupling of lysine and 5-fluorotryptophan, and subsequent deprotection steps. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Lysyl-5-fluorotryptophyl-lysine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Lysyl-5-fluorotryptophyl-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorine atom or other functional groups within the molecule.
Substitution: The fluorine atom in the tryptophan moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Lysyl-5-fluorotryptophyl-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound serves as a probe for studying protein-protein interactions and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of novel materials and biochemical assays
Wirkmechanismus
The mechanism of action of Lysyl-5-fluorotryptophyl-lysine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysyl-tryptophyl-lysine: Similar structure but lacks the fluorine atom.
Lysyl-5-chlorotryptophyl-lysine: Contains a chlorine atom instead of fluorine.
Lysyl-5-bromotryptophyl-lysine: Incorporates a bromine atom in place of fluorine
Uniqueness
Lysyl-5-fluorotryptophyl-lysine stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This modification enhances its stability, binding affinity, and overall bioactivity, making it a unique and valuable compound in various research applications .
Eigenschaften
Molekularformel |
C23H35FN6O4 |
---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H35FN6O4/c24-15-7-8-18-16(12-15)14(13-28-18)11-20(30-21(31)17(27)5-1-3-9-25)22(32)29-19(23(33)34)6-2-4-10-26/h7-8,12-13,17,19-20,28H,1-6,9-11,25-27H2,(H,29,32)(H,30,31)(H,33,34) |
InChI-Schlüssel |
VJVZKOMQEQQESV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.